molecular formula C8H14O2S B14547347 2,2'-Sulfanediylbis(oxolane) CAS No. 62308-52-5

2,2'-Sulfanediylbis(oxolane)

Cat. No.: B14547347
CAS No.: 62308-52-5
M. Wt: 174.26 g/mol
InChI Key: FISZYFQVNYZZSW-UHFFFAOYSA-N
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Description

2,2'-Sulfanediylbis(oxolane) is a sulfur-bridged compound featuring two oxolane (tetrahydrofuran, THF) rings connected via a sulfanediyl (–S–) group. For instance, sulfanediyl-linked phenolic compounds (e.g., bithionol) are known enzyme inhibitors , and sulfur-bridged ethers may serve as solvents or intermediates in organic synthesis.

Properties

CAS No.

62308-52-5

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-(oxolan-2-ylsulfanyl)oxolane

InChI

InChI=1S/C8H14O2S/c1-3-7(9-5-1)11-8-4-2-6-10-8/h7-8H,1-6H2

InChI Key

FISZYFQVNYZZSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)SC2CCCO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis(oxolane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxolane derivatives .

Scientific Research Applications

2,2’-Sulfanediylbis(oxolane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(oxolane) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the oxolane rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2'-Sulfanediylbis(oxolane) with structurally or functionally related compounds, highlighting key differences in molecular features, applications, and research findings:

Compound Name Structure Molecular Weight Key Functional Groups Applications/Findings References
2,2'-Sulfanediylbis(oxolane) Two oxolane rings linked by sulfanediyl (–S–) ~210 (estimated) Ether, sulfide Potential solvent or synthesis intermediate; inferred redox/nucleophilic activity
Bithionol (2,2'-Sulfanediylbis(4,6-dichlorophenol)) Two 4,6-dichlorophenol groups linked by sulfanediyl 356.27 Phenol, sulfide, chlorine Urease inhibitor; antimicrobial activity; IC₅₀ values studied for enzyme inhibition
2,2'-Sulfanediylbis[4-tert-butylphenol] Two 4-tert-butylphenol groups linked by sulfanediyl 330.49 Phenol, sulfide, tert-butyl Antioxidant; polymer stabilizer; high thermal stability
2,2'-Ethylenebis(2-methyl-1,3-dioxolane) Two methyl-substituted dioxolane rings linked by ethylene 202.25 Ether, ethylene bridge Solvent; ligand in coordination chemistry; low toxicity
4,4'-Sulfonylbis(chlorobenzene) Two chlorobenzene groups linked by sulfonyl (–SO₂–) 287.16 Sulfonyl, chlorine Intermediate in polymer synthesis; electron-withdrawing sulfonyl group enhances stability

Key Comparative Insights:

Sulfanediyl vs. Sulfonyl Bridges: Sulfanediyl (–S–) bridges (as in 2,2'-Sulfanediylbis(oxolane) and bithionol) exhibit nucleophilic and redox-active behavior, making them suitable for enzyme inhibition or catalysis. In contrast, sulfonyl (–SO₂–) bridges (e.g., 4,4'-Sulfonylbis(chlorobenzene)) are electron-withdrawing and enhance chemical stability .

Phenolic vs. Ether Moieties: Phenolic analogs (e.g., bithionol) demonstrate strong hydrogen-bonding capacity and antimicrobial activity due to chlorine substituents . Ether-containing compounds (e.g., 2,2'-Sulfanediylbis(oxolane)) are more polar and likely better suited for solvent applications or metal coordination.

Substituent Effects: Bulky substituents like tert-butyl (in 2,2'-Sulfanediylbis[4-tert-butylphenol]) improve thermal stability and antioxidant properties , while methyl groups on dioxolane rings (in 2,2'-Ethylenebis(2-methyl-1,3-dioxolane)) modulate steric effects and solubility .

Molecular Weight and Polarity: Lower molecular weight and higher polarity (due to ether oxygens) may render 2,2'-Sulfanediylbis(oxolane) more water-soluble than its phenolic analogs, though experimental validation is needed.

Research Findings and Gaps

  • Enzyme Inhibition: Sulfanediyl-linked phenols like bithionol show urease inhibition (IC₅₀ ~3.5 µM), likely due to sulfur-mediated interaction with enzyme active sites .
  • Thermal Stability: Sulfanediyl bridges in tert-butylphenol derivatives enhance thermal resistance (decomposition >250°C), suggesting utility in high-temperature applications .
  • Synthetic Utility : Ethylene-bridged dioxolanes are employed as solvents or ligands, indicating that 2,2'-Sulfanediylbis(oxolane) could serve analogous roles in catalysis or green chemistry .

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